molecular formula C7H5Cl2IO2S B13074650 (5-Chloro-2-iodophenyl)methanesulfonyl chloride

(5-Chloro-2-iodophenyl)methanesulfonyl chloride

Cat. No.: B13074650
M. Wt: 350.99 g/mol
InChI Key: FHRBNNSABCKNCC-UHFFFAOYSA-N
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Description

(5-Chloro-2-iodophenyl)methanesulfonyl chloride ( 1934481-29-4) is a halogen-rich chemical building block of significant interest in medicinal and organic chemistry research. Its molecular formula is C 7 H 5 Cl 2 IO 2 S and it has a molecular weight of 350.99 g/mol . As a methanesulfonyl chloride derivative, it is a highly reactive electrophile, functioning as a versatile synthon for introducing the methanesulfonyl (mesyl) group into target molecules . Its primary research applications include serving as a key intermediate in the synthesis of novel heterocyclic compounds and functionalized materials. The presence of both chlorine and iodine atoms on the phenyl ring provides unique opportunities for sequential cross-coupling reactions and further functionalization, which is particularly valuable in exploring structure-activity relationships (SAR) in drug discovery . Specifically, it is used to prepare methanesulfonates from alcohols and methanesulfonamides from primary and secondary amines; these derivatives are crucial intermediates in substitution reactions, elimination reactions, and as protective groups in multi-step synthetic pathways . Chlorine-containing compounds like this one are a cornerstone of modern pharmaceuticals, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring its relevance in developing new therapeutic agents . This compound is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

Molecular Formula

C7H5Cl2IO2S

Molecular Weight

350.99 g/mol

IUPAC Name

(5-chloro-2-iodophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H5Cl2IO2S/c8-6-1-2-7(10)5(3-6)4-13(9,11)12/h1-3H,4H2

InChI Key

FHRBNNSABCKNCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-iodophenyl)methanesulfonyl chloride typically involves the reaction of 5-chloro-2-iodophenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for (5-Chloro-2-iodophenyl)methanesulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-iodophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (5-Chloro-2-iodophenyl)methanesulfonyl chloride include:

Major Products Formed

The major products formed from reactions with (5-Chloro-2-iodophenyl)methanesulfonyl chloride include sulfonamides, sulfones, and various substituted phenyl derivatives .

Scientific Research Applications

(5-Chloro-2-iodophenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Chloro-2-iodophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the broader class of sulfonyl chlorides, which share the -SO₂Cl functional group. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aromatic Ring Key Functional Groups
Methanesulfonyl chloride CH₃SO₂Cl 114.56 None (aliphatic) -SO₂Cl
Benzenesulfonyl chloride C₆H₅SO₂Cl 176.62 None -SO₂Cl
p-Toluenesulfonyl chloride C₇H₇SO₂Cl 190.65 -CH₃ (para) -SO₂Cl
5-Methylthiophene-2-sulfonyl chloride C₅H₅ClO₂S₂ 196.66 -CH₃ (thiophene ring) -SO₂Cl
Target compound C₇H₅Cl₂IO₂S 335.00 (estimated) -Cl (position 5), -I (position 2) -SO₂Cl

Key Observations :

  • The iodine and chlorine substituents in the target compound increase molecular weight significantly compared to simpler analogs like methanesulfonyl chloride.

Reactivity and Hydrolysis Kinetics

Sulfonyl chlorides undergo hydrolysis to form sulfonic acids. Reactivity depends on electronic and steric factors:

Compound Hydrolysis Rate Primary Hydrolysis Products Stability Notes
Methanesulfonyl chloride Slow Methanesulfonic acid + HCl Stable under ambient conditions; decomposes at elevated temperatures
Benzenesulfonyl chloride Moderate Benzenesulfonic acid + HCl Reacts readily with water/alcohols; requires NaOH for neutralization
Thionyl chloride Rapid SO₂ + HCl Highly reactive; toxicity driven by hydrolysis products
Target compound Moderate-Slow* Halogenated sulfonic acid + HCl Predicted slower hydrolysis due to steric hindrance from iodine substituent

*Prediction based on substituent effects: The electron-withdrawing Cl and I groups may increase electrophilicity of -SO₂Cl, but steric bulk at position 2 (iodine) could impede nucleophilic attack.

Biological Activity

(5-Chloro-2-iodophenyl)methanesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C₇H₈ClI O₂S
  • Molecular Weight : 297.12 g/mol
  • Functional Groups : Contains a methanesulfonyl chloride group, which is known for its reactivity and ability to form various derivatives.

The biological activity of (5-Chloro-2-iodophenyl)methanesulfonyl chloride is primarily attributed to the following mechanisms:

  • Interaction with Biological Targets : The sulfonamide group can form hydrogen bonds with proteins and nucleic acids, influencing their function.
  • Halogen Bonding : The presence of iodine allows for unique interactions that can enhance binding affinity to biological targets.
  • Reactive Intermediate Formation : The compound can generate reactive intermediates that may participate in biochemical pathways, affecting cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to (5-Chloro-2-iodophenyl)methanesulfonyl chloride exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds with similar structural features have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Anticancer Activity

The anticancer potential of (5-Chloro-2-iodophenyl)methanesulfonyl chloride has been explored in several studies:

  • Cell Line Studies : In vitro assays using cancer cell lines such as HeLa and MCF-7 have demonstrated cytotoxic effects, with IC50 values indicating significant potency .
  • Apoptosis Induction : Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Study on Anticancer Properties
    • Objective : To evaluate the cytotoxic effects on hypopharyngeal tumor cells.
    • Findings : The compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting a potential role in cancer therapy .
  • Antimicrobial Efficacy Assessment
    • Objective : To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed.
    • Results : Significant inhibition zones were observed, indicating strong antimicrobial activity .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
(5-Chloro-2-iodophenyl)methanesulfonyl chlorideHighModerateEffective against various bacterial strains; induces apoptosis in cancer cells
N-(2-bromophenyl)methanesulfonamideModerateLowLess potent than iodine analog
N-(2-chlorophenyl)methanesulfonamideLowModerateSimilar mechanism but less effective

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